molecular formula C10H11BO2S B1625031 2,3-Dimethylbenzo[b]thiophene-7-boronic acid CAS No. 475288-40-5

2,3-Dimethylbenzo[b]thiophene-7-boronic acid

Cat. No.: B1625031
CAS No.: 475288-40-5
M. Wt: 206.07 g/mol
InChI Key: VWDREGUFPLPEPN-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzo[b]thiophene-7-boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzo[b]thiophene-7-boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the boronic acid group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: Formation of alcohols or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted benzo[b]thiophene derivatives

Scientific Research Applications

2,3-Dimethylbenzo[b]thiophene-7-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzo[b]thiophene-7-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound’s ability to participate in Suzuki–Miyaura cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbenzo[b]thiophene-7-boronic acid is unique due to its boronic acid functional group, which imparts distinct reactivity and versatility in chemical synthesis

Properties

IUPAC Name

(2,3-dimethyl-1-benzothiophen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2S/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDREGUFPLPEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C(=C(S2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455410
Record name (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475288-40-5
Record name (2,3-Dimethyl-1-benzothiophen-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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